

An In-depth Technical Guide to 3-Epideoxycholic Acid

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Compound of Interest

Compound Name: 3-Epideoxycholic acid

Cat. No.: B1200313

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This technical guide provides a comprehensive overview of **3-Epideoxycholic acid** (3-epiDCA), a secondary bile acid of significant interest to researchers in microbiology, immunology, and drug development. This document details its discovery, physicochemical properties, metabolic pathways, and key biological functions, with a focus on its characterization and experimental investigation.

Introduction and Discovery

3-Epideoxycholic acid (3-epiDCA), systematically named (3 β ,5 β ,12 α)-3,12-dihydroxy-cholan-24-oic acid, is a secondary bile acid and an epimer of deoxycholic acid (DCA).^[1] It is not produced by the host but is formed in the gut through the metabolic activity of the intestinal microbiota.^{[2][3]} Specifically, it is generated via the epimerization of the 3 α -hydroxyl group of deoxycholic acid to a 3 β -hydroxyl group.^[2]

The initial isolation and characterization of 3-epiDCA from feces was reported in the early 1960s, establishing its presence as a naturally occurring bile acid derivative in the context of gut metabolism.^[1] More recent research has elucidated the specific biosynthetic pathways and the microbial enzymes responsible for its formation, highlighting the intricate interplay between the host and its microbiome in shaping the bile acid pool.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Epideoxycholic acid** is presented in the table below. This data is essential for its handling, storage, and use in experimental

settings.

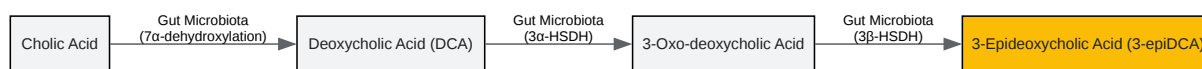
Property	Value	Reference(s)
Systematic Name	(3 β ,5 β ,12 α)-3,12-dihydroxy-cholan-24-oic acid	[3]
Common Synonyms	3 β -Deoxycholic acid, EDCA, 3 β -Hydroxydeoxycholic acid	[3]
CAS Number	570-63-8	[3]
Molecular Formula	C ₂₄ H ₄₀ O ₄	[3]
Molecular Weight	392.6 g/mol	[3]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in methanol.	[3]
pKa	Approximately 5	[4]
Storage	-20°C	[3]
Stability	≥ 4 years at -20°C	[3]

Metabolism and Biosynthesis

3-Epideoxycholic acid is a product of the gut microbiome's transformation of primary bile acids. The metabolic pathway involves the following key steps:

- **Primary Bile Acid Secretion:** The liver synthesizes primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol. These are conjugated and secreted into the small intestine.
- **Deconjugation and Dehydroxylation:** In the gut, bacteria deconjugate these bile acids. Subsequently, 7 α -dehydroxylation of cholic acid by certain gut bacteria produces deoxycholic acid (DCA).

- **Epimerization to 3-epiDCA:** Specific gut microbes, such as strains of *Clostridium*, possess hydroxysteroid dehydrogenases (HSDHs) that catalyze the epimerization of the 3 α -hydroxyl group of DCA. This process proceeds through a 3-oxo-deoxycholic acid intermediate, which is then reduced to form the 3 β -hydroxyl group of 3-epiDCA.



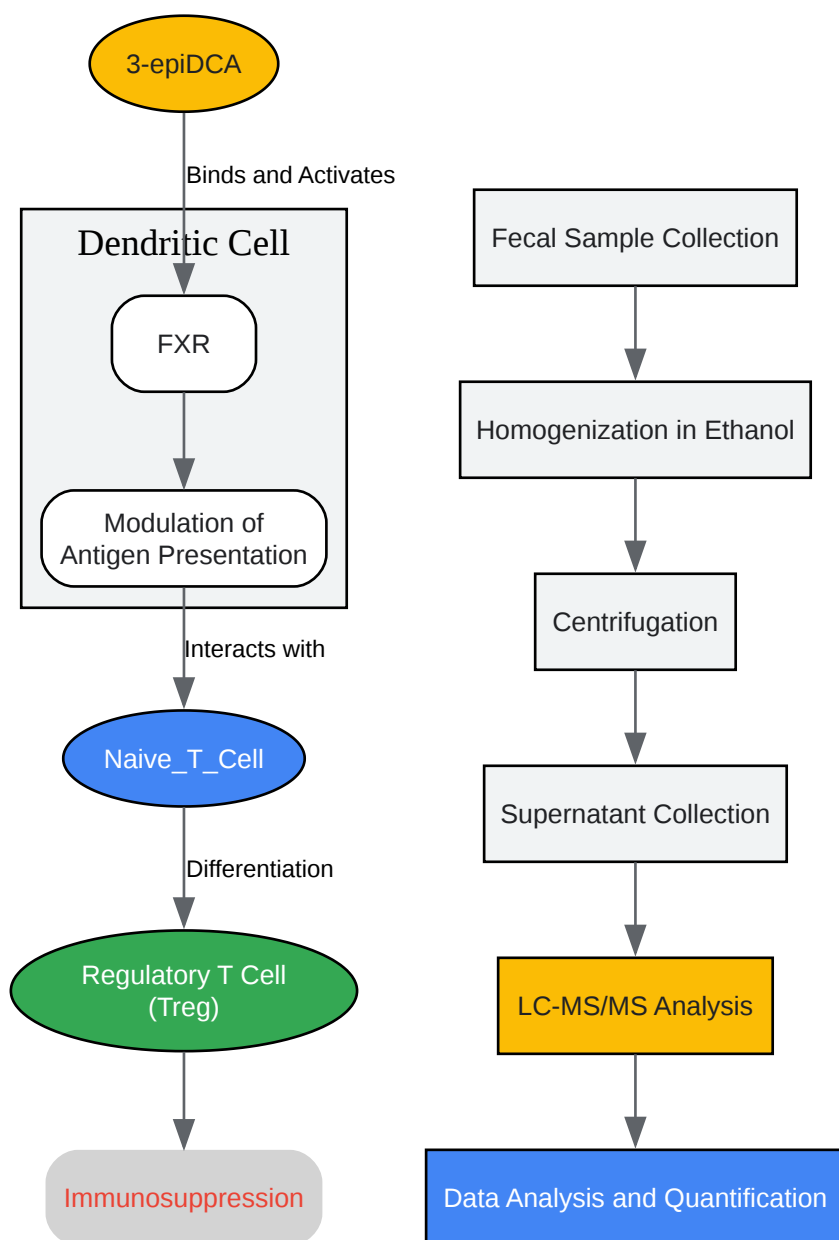
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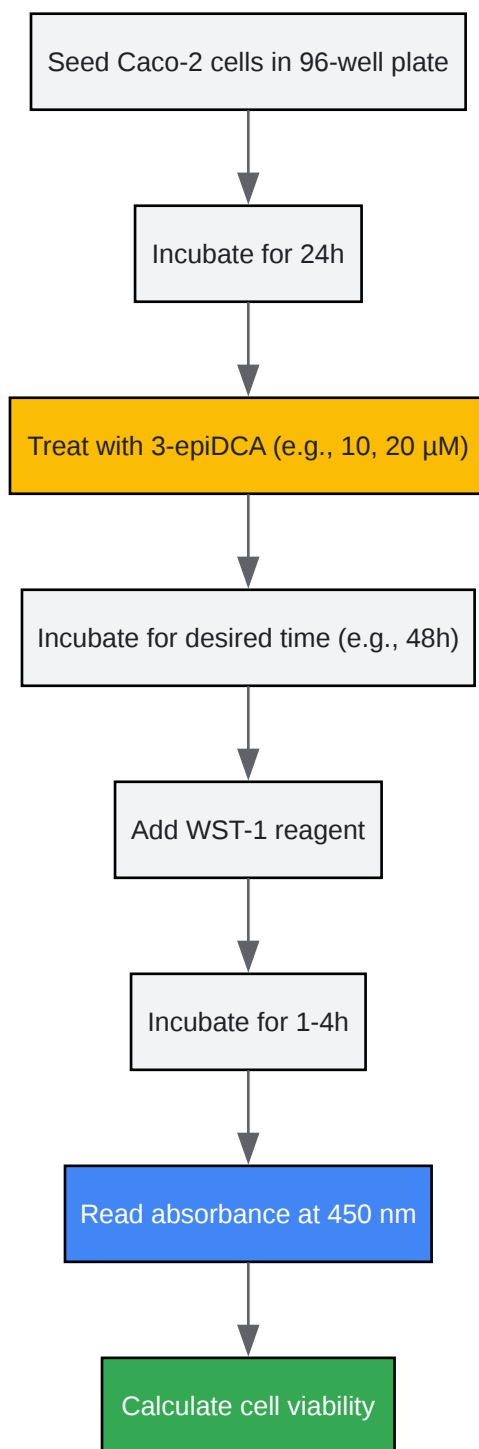
*Metabolic pathway of **3-Epideoxycholic Acid** formation.*

Biological Functions and Signaling Pathways

3-Epideoxycholic acid exhibits distinct biological activities compared to its 3 α -epimer, deoxycholic acid. It generally has reduced detergent activity and is less cytotoxic.[3] Key reported biological functions include:

- **Modulation of Colon Cancer Cell Growth:** At concentrations of 10 and 20 μ M, 3-epiDCA has been shown to increase the growth of Caco-2 colon cancer cells, although to a lesser extent than DCA.[3]
- **Immunomodulation:** 3-epiDCA plays a role in regulating the immune system. It has been demonstrated to increase the levels of Foxp3⁺CD4⁺ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells.[3] This effect is mediated through the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis. 3-epiDCA acts as an FXR agonist on dendritic cells, which in turn promotes the differentiation of naïve T cells into immunosuppressive Tregs.





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- 3. caymanchem.com [caymanchem.com]
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